molecular formula C12H8O4 B14467563 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate CAS No. 71186-88-4

5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate

Cat. No.: B14467563
CAS No.: 71186-88-4
M. Wt: 216.19 g/mol
InChI Key: RDCAEWYIUWMOMM-UHFFFAOYSA-N
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Description

5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate: is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a naphthalene ring with two keto groups at positions 5 and 8, and an acetate group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves the acylation of naphthoquinone derivatives. One common method is the reaction of 5,8-dioxo-5,8-dihydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of more complex quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted naphthoquinones.

Scientific Research Applications

5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antifungal and antiviral activities, making it useful in biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer properties.

    Industry: It is used in the development of new pesticides and insecticides due to its broad-spectrum activity against various pests.

Mechanism of Action

The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antifungal, antiviral, and anticancer activities.

Comparison with Similar Compounds

    Juglone: Another naphthoquinone with similar biological activities.

    Plumbagin: Known for its antifungal and anticancer properties.

    Lawsone: Used in traditional medicine and exhibits antimicrobial activities.

Comparison: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate is unique due to its specific structural features, such as the acetate group at position 2. This structural difference can influence its reactivity and biological activities, making it distinct from other naphthoquinones like juglone and plumbagin. Its broad-spectrum activity and potential therapeutic applications further highlight its uniqueness.

Properties

CAS No.

71186-88-4

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

(5,8-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C12H8O4/c1-7(13)16-8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3

InChI Key

RDCAEWYIUWMOMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C=CC2=O

Origin of Product

United States

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